molecular formula C14H12BF3O3 B1526654 3-Benzyloxy-5-trifluoromethylphenylboronic acid CAS No. 1451393-42-2

3-Benzyloxy-5-trifluoromethylphenylboronic acid

Cat. No. B1526654
M. Wt: 296.05 g/mol
InChI Key: MHUAAZABXBWEPZ-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-trifluoromethylphenylboronic acid, also known as 3-BOTFPBA, is a phenylboronic acid derivative . It has a molecular weight of 296.05 g/mol . The IUPAC name for this compound is 3-(benzyloxy)-5-(trifluoromethyl)phenylboronic acid .


Molecular Structure Analysis

The InChI code for 3-Benzyloxy-5-trifluoromethylphenylboronic acid is 1S/C14H12BF3O3/c16-14(17,18)11-6-12(15(19)20)8-13(7-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 .


Physical And Chemical Properties Analysis

3-Benzyloxy-5-trifluoromethylphenylboronic acid is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Antibacterial and Antimicrobial Activity

One significant area of research involving 3-benzyloxy-5-trifluoromethylphenylboronic acid and its derivatives is their potential in antibacterial and antimicrobial applications. Studies have shown that these compounds exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Bacillus cereus. The introduction of electron-withdrawing substituents like the trifluoromethyl group enhances the acidity of phenylboronic acids, which in turn influences their antibacterial potency. This property has been exploited in the design of molecules targeting bacterial leucyl-tRNA synthetase, suggesting a mechanism of action for these boronic acids as antibacterial agents (Adamczyk-Woźniak et al., 2021). Additionally, derivatives such as 5-trifluoromethyl-2-formylphenylboronic acid have shown moderate action against fungi like Candida albicans and bacteria, indicating their potential as broad-spectrum antimicrobial agents (Adamczyk-Woźniak et al., 2020).

Organic Synthesis and Catalysis

3-Benzyloxy-5-trifluoromethylphenylboronic acid and related compounds have been explored in organic synthesis, particularly in catalytic processes and the formation of complex molecules. For example, certain boronic acids facilitate the trifluoromethylation of aryl- and vinylboronic acids, demonstrating their utility in introducing fluorinated groups into organic molecules, a key step in the synthesis of pharmaceuticals and agrochemicals (Arimori & Shibata, 2015). Moreover, these compounds are involved in acid-catalyzed reactions such as O-benzylation, showcasing their versatility in organic transformations (Yamada, Fujita, & Kunishima, 2012).

Experimental Oncology

In the field of experimental oncology, derivatives of 3-benzyloxy-5-trifluoromethylphenylboronic acid have been investigated for their antiproliferative potential against cancer cell lines. Certain phenylboronic acid and benzoxaborole derivatives exhibit strong cell cycle arrest induction associated with caspase-3 activation in ovarian cancer cell lines, highlighting their promise as antiproliferative and proapoptotic compounds. This suggests a potential role for these compounds in the development of novel anticancer therapies (Psurski et al., 2018).

Targeted Drug Delivery

The functionalization of polymeric micelles with phenylboronic acid groups, derived from 3-benzyloxy-5-trifluoromethylphenylboronic acid, enables the targeted delivery of drugs to cancer cells. This strategy has been specifically demonstrated to enhance drug uptake by HepG2 cells, indicating the potential of phenylboronic acid-functionalized carriers in selective cancer therapy (Zhang et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

[3-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-12(15(19)20)8-13(7-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUAAZABXBWEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201178060
Record name Boronic acid, B-[3-(phenylmethoxy)-5-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxy-5-trifluoromethylphenylboronic acid

CAS RN

1451393-42-2
Record name Boronic acid, B-[3-(phenylmethoxy)-5-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(phenylmethoxy)-5-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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